molecular formula C6H8Cl2N2 B1358511 2-Chloro-p-phenylenediamine dihydrochloride CAS No. 615-46-3

2-Chloro-p-phenylenediamine dihydrochloride

Cat. No.: B1358511
CAS No.: 615-46-3
M. Wt: 179.04 g/mol
InChI Key: DUARBEGXKPFDPX-UHFFFAOYSA-N
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Description

2-Chloro-p-phenylenediamine dihydrochloride is an organic compound primarily used in the formulation of oxidative hair dyes. It is known for its role in providing color to hair, particularly in products designed for eyebrows and eyelashes. The compound is a derivative of p-phenylenediamine, with a chlorine atom substituted at the second position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-p-phenylenediamine dihydrochloride typically involves the chlorination of p-phenylenediamine. One common method includes the reaction of p-phenylenediamine with chlorine gas in the presence of a suitable solvent, such as hydrochloric acid, to yield the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to consistent product quality. The compound is then purified through crystallization and filtration processes to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-p-phenylenediamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Quinone derivatives.

    p-Phenylenediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-p-phenylenediamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its effects on cellular processes and potential cytotoxicity.

    Medicine: Investigated for its role in hair dye formulations and potential allergenic effects.

    Industry: Utilized in the production of hair dyes and other cosmetic products.

Mechanism of Action

The mechanism of action of 2-Chloro-p-phenylenediamine dihydrochloride in hair dye formulations involves the oxidation of the compound to form colored quinone derivatives. These derivatives then react with other dye precursors to form the final hair color. The molecular targets include the keratin proteins in hair, which interact with the dye molecules to produce a stable color.

Comparison with Similar Compounds

Similar Compounds

    p-Phenylenediamine: A parent compound used in various dye formulations.

    o-Phenylenediamine: Another isomer with similar applications but different reactivity.

    m-Phenylenediamine: Used in the synthesis of polymers and other industrial applications.

Uniqueness

2-Chloro-p-phenylenediamine dihydrochloride is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it particularly useful in specific hair dye formulations where a distinct color and stability are desired.

Properties

IUPAC Name

2-chlorobenzene-1,4-diamine;dihydrochloride
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InChI

InChI=1S/C6H7ClN2.2ClH/c7-5-3-4(8)1-2-6(5)9;;/h1-3H,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCLKJLIKKFYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-66-7 (Parent)
Record name 2-Chloro-1,4-benzenediamine dihydrochloride
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DSSTOX Substance ID

DTXSID9060651
Record name 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2)
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Molecular Weight

215.5 g/mol
Source PubChem
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Physical Description

Tan to brownish-purple crystalline powder; [MSDSonline]
Record name 2-Chloro-1,4-benzenediamine dihydrochloride
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CAS No.

615-46-3
Record name 2-Chloro-1,4-benzenediamine dihydrochloride
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Record name 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2)
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Record name 1,4-Benzenediamine, 2-chloro-, hydrochloride (1:2)
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Record name 2-chlorobenzene-1,4-diammonium dichloride
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Record name 2-CHLORO-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Record name 2-CHLORO-1,4-BENZENEDIAMINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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